5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol
Overview
Description
5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones . The final step involves coupling the thiazole and pyrazole intermediates with a phenol derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or sulfonated products .
Scientific Research Applications
5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit specific enzymes, block receptor sites, or intercalate into DNA, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-thiazole: Shares the thiazole ring but lacks the pyrazole and phenol groups.
1H-pyrazol-3-ylphenol: Contains the pyrazole and phenol groups but lacks the thiazole ring.
Uniqueness
5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity .
Properties
IUPAC Name |
5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-15-7-13(20-8)11-6-16-17-14(11)10-4-3-9(19-2)5-12(10)18/h3-7,18H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSTVKIGDAHOBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187166 | |
Record name | 5-Methoxy-2-[4-(2-methyl-5-thiazolyl)-1H-pyrazol-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304694-76-6 | |
Record name | 5-Methoxy-2-[4-(2-methyl-5-thiazolyl)-1H-pyrazol-3-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304694-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-[4-(2-methyl-5-thiazolyl)-1H-pyrazol-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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